molecular formula C18H20BrN3O B11342726 (2-Bromophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(2-Bromophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11342726
M. Wt: 374.3 g/mol
InChI Key: BEAAIVOXJZQBMP-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a synthetic organic compound that features a bromobenzoyl group attached to a piperazine ring, which is further substituted with a pyridin-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.

    Acylation of piperazine: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.

    Alkylation with 2-(pyridin-2-yl)ethyl bromide: Finally, the 1-(2-bromobenzoyl)piperazine is alkylated with 2-(pyridin-2-yl)ethyl bromide to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the benzoyl group can be replaced by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidized derivatives of the compound.

    Reduction products: Reduced forms of the compound.

Scientific Research Applications

1-(2-Bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological studies: It can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
  • 1-(2-Fluorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
  • 1-(2-Methylbenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Uniqueness: 1-(2-Bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to form covalent bonds with nucleophilic sites, making it a valuable tool in medicinal chemistry for the development of covalent inhibitors.

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

(2-bromophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20BrN3O/c19-17-7-2-1-6-16(17)18(23)22-13-11-21(12-14-22)10-8-15-5-3-4-9-20-15/h1-7,9H,8,10-14H2

InChI Key

BEAAIVOXJZQBMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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